sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate
Description
Sodium 2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate is a sodium salt derived from a 1,2,4-triazole core substituted with a methyl group at position 1 and an isopropyl group at position 3. The acetic acid moiety is linked to the triazole ring via the nitrogen at position 4. This compound belongs to a broader class of triazole derivatives, which are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties .
Properties
Molecular Formula |
C8H12N3NaO2 |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
sodium;2-(1-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C8H13N3O2.Na/c1-5(2)8-9-6(4-7(12)13)10-11(8)3;/h5H,4H2,1-3H3,(H,12,13);/q;+1/p-1 |
InChI Key |
RLLAJVVETNXOHF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=NC(=NN1C)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Basis for Reactivity
The compound’s reactivity stems from:
-
Triazole ring : Three nitrogen atoms (positions 1, 2, 4) enable nucleophilic/electrophilic interactions.
-
Substituents :
-
Methyl group at position 1: Electron-donating effect stabilizes the ring.
-
Isopropyl group at position 5: Steric hindrance modifies reaction kinetics.
-
Acetate group : Enhances solubility and participates in acid-base or coordination reactions.
-
Nucleophilic Substitution Reactions
The triazole ring undergoes substitutions at nitrogen or carbon positions, depending on reaction conditions:
Mechanistic Insight :
-
Alkylation proceeds via a nucleophilic attack by the triazole’s sulfur or nitrogen on electrophilic reagents .
-
Steric effects from the isopropyl group reduce reaction rates in bulky substrates.
Oxidation and Reduction
The triazole ring and acetate group participate in redox reactions:
| Reaction Type | Reagents | Outcome | Key Observation |
|---|---|---|---|
| Oxidation | H₂O₂, acidic medium | Formation of triazole N-oxide derivatives | Selective oxidation at N2 position |
| Reduction | NaBH₄, ethanol | Partial reduction of the acetate group | Limited to carbonyl functionality |
Thermal Stability : Degrades above 200°C, releasing CO₂ and forming triazole-based byproducts.
Acetylation and Esterification
The acetate group undergoes typical carboxylic acid reactions:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ catalyst | Methyl ester derivative | Improved lipophilicity for drug delivery |
| Amide Formation | Thionyl chloride, followed by NH₃ | Triazole-acetamide | Enhanced bioactivity |
Kinetic Note : Esterification proceeds slower than analogous aliphatic carboxylates due to resonance stabilization of the acetate.
Coordination Chemistry
The compound forms stable complexes with transition metals:
| Metal Ion | Ligand Site | Complex Stability Constant (log K) | Biological Relevance |
|---|---|---|---|
| Cu²⁺ | Triazole N3, acetate O | 8.2 ± 0.3 | Antimicrobial synergism |
| Fe³⁺ | Acetate O | 5.7 ± 0.2 | Catalytic oxidation applications |
Structural Confirmation : X-ray crystallography shows bidentate binding via triazole N and acetate O .
Biochemical Interactions
-
Antifungal Activity : Inhibits fungal lanosterol 14α-demethylase (CYP51) via triazole-metal coordination, with IC₅₀ = 12.5 μM .
-
Anticancer Mechanism : Induces apoptosis in HeLa cells by disrupting redox balance (EC₅₀ = 18.7 μM).
Comparative Reactivity Table
| Reaction Type | This Compound | Unsubstituted 1,2,4-Triazole | Key Difference |
|---|---|---|---|
| Nucleophilic Substitution | Slower kinetics | Faster due to no steric hindrance | Isopropyl group impedes electrophile access |
| Metal Binding | Higher affinity | Moderate | Acetate enhances chelation capacity |
Synthetic Challenges and Solutions
-
Challenge : Low solubility in non-polar solvents limits reaction scope.
Solution : Use polar aprotic solvents (DMF, DMSO) or ionic liquids . -
Challenge : Sensitivity to strong acids/bases.
Solution : Employ buffered conditions (pH 6–8) for stable reactivity .
This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and materials science applications. Further research should explore photocatalytic and enantioselective reactions to expand its synthetic utility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 2-(1H-1,2,4-Triazol-3-yl)acetate (Simpler Analog)
This compound lacks the methyl and isopropyl substituents present in the target molecule. Such derivatives are often used as intermediates in synthesizing more complex triazole-based molecules .
Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate
This compound features a thiadiazole-thioether substituent and a phenyl group at position 4 of the triazole ring. The thiadiazole moiety introduces additional hydrogen-bonding capacity, which may enhance interactions with enzymatic targets. Research indicates superior intermolecular interaction energies compared to reference compounds, suggesting stronger binding affinity in biological systems .
URAT1 Inhibitors: Compounds 1j and 1m
These derivatives (e.g., sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate) incorporate bromine and naphthyl groups. The bromine atom increases molecular weight and polarizability, while the naphthyl group enhances π-π stacking interactions. These modifications correlate with potent URAT1 inhibition, highlighting the role of bulky aromatic substituents in target engagement .
Alkil-2-((5-Phenethyl-4-R-1,2,4-Triazol-3-yl)thio)acet(propan, benz)imidates
These compounds feature phenethyl and variable R-group substitutions. The phenethyl group contributes to lipophilicity, which may improve blood-brain barrier penetration. Their synthesis via nucleophilic substitution reactions underscores the versatility of triazole derivatives in chemical modifications .
Ethyl 2-(3-{[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate
This derivative includes a triazole-ether linkage, which increases conformational flexibility. Such structural features are advantageous in optimizing drug-receptor interactions, though esterification (ethyl group) may reduce metabolic stability compared to the sodium carboxylate form .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s isopropyl and methyl groups can be introduced via alkylation or nucleophilic substitution, as demonstrated in similar triazole syntheses .
- Biological Relevance : Thioether and bromine substituents (as in URAT1 inhibitors) enhance target binding, suggesting that the target compound’s isopropyl group may balance lipophilicity and steric effects for optimal activity .
- Limitations : The sodium carboxylate group improves water solubility but may limit oral bioavailability due to poor membrane permeability .
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: How is the compound characterized for structural confirmation?
Answer:
Key methods include:
- Elemental analysis : Confirms C, H, N, S, and Na content within ±0.3% of theoretical values .
- IR spectroscopy : Identifies functional groups (e.g., carboxylate C=O stretch at 1600–1650 cm⁻¹, triazole ring vibrations at 1500–1550 cm⁻¹) .
- ¹H NMR : Assigns protons in the triazole ring (δ 7.5–8.5 ppm) and acetate moiety (δ 3.5–4.0 ppm) .
Advanced: How can researchers resolve solubility discrepancies during synthesis?
Answer:
Solubility challenges arise due to hydrophobic substituents (e.g., isopropyl groups). Strategies include:
- Recrystallization optimization : Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance crystal purity .
- Side-chain modification : Introducing polar R-groups (e.g., hydroxyl or amine) improves aqueous solubility .
Q. Table 2: Solubility Profiles of Analogous Compounds
| Substituent (R-group) | Solubility in Water (mg/mL) | Organic Solvent Compatibility | Reference |
|---|---|---|---|
| Isopropyl | 0.5–1.0 | Ethanol, DMSO | |
| Hydroxyphenyl | 5.0–7.0 | Methanol, Acetone |
Advanced: What computational tools predict toxicity for triazole derivatives?
Answer:
Non-experimental toxicity prediction employs:
- GUSAR : Estimates LD₅₀ using QSAR models trained on rodent data .
- TEST (Toxicity Estimation Software Tool) : Predicts acute toxicity via fragment-based analysis .
Example Prediction :
For sodium 2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate:
Advanced: How is X-ray crystallography applied to confirm crystal structure?
Answer:
- Single-crystal X-ray diffraction : Resolves atomic positions and hydrogen bonding. For triazole salts, crystals are often triclinic (space group P-1) with unit cell parameters a = 5–7 Å, b = 8–10 Å, c = 10–12 Å .
- Key findings : Sodium ions coordinate with carboxylate oxygen atoms, forming layered structures stabilized by π-π stacking of triazole rings .
Advanced: How are purification methods optimized for high-purity yields?
Answer:
- Column chromatography : Not ideal due to ionic nature; preferred for organic intermediates.
- Recrystallization : Ethanol is optimal for sodium salts, achieving >98% purity .
- HPLC-DAD : Validates purity (>99%) using C18 columns, mobile phase = acetonitrile/0.1% TFA (70:30) .
Advanced: How to address contradictions in spectroscopic data?
Answer:
- Case study : Discrepancies in ¹H NMR signals for triazole protons may arise from tautomerism (1H vs. 4H forms).
- Resolution : Use deuterated DMSO for NMR to stabilize the dominant tautomer .
- Cross-validation : Compare IR (C=O stretch) and elemental analysis to confirm structure .
Advanced: What in vivo models assess acute toxicity?
Answer:
- Protocol : Administer compound orally to rats (200–220 g body weight) at 1000–5000 mg/kg. Monitor survival, hematological parameters (e.g., leukocyte count), and organ function (transaminase levels) over 14 days .
- Findings : No mortality at 5000 mg/kg; transient liver enzyme elevation normalizes within 5 days post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
